molecular formula C19H17FN4O3S2 B2987119 4-ethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392298-64-5

4-ethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2987119
CAS RN: 392298-64-5
M. Wt: 432.49
InChI Key: DPOBYIPUVMVKGS-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. It contains an ethoxy group (C2H5O-), a fluoroanilino group (C6H4NH2), a sulfanyl group (SH), and a thiadiazolyl group (C2H2N2S). These groups are known to confer specific chemical properties .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the benzamide core. Detailed structural analysis would typically require experimental techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the ethoxy group might undergo reactions with acids, the aniline group might participate in electrophilic substitution reactions, and the sulfanyl group could be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties (such as melting point, boiling point, solubility, etc.) would depend on the overall structure and the functional groups present .

Scientific Research Applications

Crystal Structure and Biological Activities

A study involving derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones revealed insights into their crystal structure, Hirshfeld surfaces, and biological activities including antioxidant and antibacterial properties. These compounds exhibited good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, suggesting potential for antimicrobial and antioxidative applications (Subbulakshmi N. Karanth et al., 2019).

Photosensitizers for Photodynamic Therapy

Another study highlighted the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds showed high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin et al., 2020).

Carbonic Anhydrase Inhibitors

Research on halogenosulfanilamide and halogenophenylaminobenzolamide derivatives as inhibitors of tumor-associated carbonic anhydrase IX identified potent inhibitors. This study suggests the potential for designing selective inhibitors with applications as antitumor agents (M. Ilies et al., 2003).

Antimicrobial and Biological Activities

Several studies have synthesized and evaluated the biological activities of compounds containing 1,3,4-thiadiazole moieties. These compounds displayed antimicrobial, antilipase, and antiurease activities, indicating their potential in developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Fluorine-Substituted Compounds for Antimicrobial Screening

A study on fluorine-substituted sulphonamide benzothiazole compounds comprising thiazole for antimicrobial screening showed that these compounds exhibit significant antimicrobial activities. This work emphasizes the importance of fluorine substitution in enhancing biological activity (V. Jagtap et al., 2010).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future studies could aim to synthesize this compound and characterize its properties. Its potential applications could then be explored based on these properties .

properties

IUPAC Name

4-ethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S2/c1-2-27-13-9-7-12(8-10-13)17(26)22-18-23-24-19(29-18)28-11-16(25)21-15-6-4-3-5-14(15)20/h3-10H,2,11H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOBYIPUVMVKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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